N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
Overview
Description
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The tert-butoxycarbonyl group is particularly useful due to its stability under basic conditions and its ease of removal under acidic conditions.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in the synthesis of peptides and other complex molecules. This compound is also used in the development of pharmaceuticals, where it helps to protect sensitive amine groups during multi-step synthesis processes .
Safety and Hazards
Mechanism of Action
Target of Action
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as tert-Butyl tosylcarbamate, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically the amino groups present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be selectively removed using various deprotection strategies . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of a variety of biochemical compounds. It is involved in the protection and deprotection of amino groups, which is a key step in the synthesis of peptides and other nitrogen-containing compounds . The compound’s action affects the biochemical pathways involved in the synthesis of these compounds.
Pharmacokinetics
For instance, the compound’s solubility and stability could affect its absorption and distribution .
Result of Action
The primary result of the compound’s action is the protection of amino groups during the synthesis of peptides and other nitrogen-containing compounds . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s ability to protect and deprotect amino groups . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide primarily undergoes deprotection reactions, where the tert-butoxycarbonyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Major Products Formed
The major product formed from the deprotection of this compound is p-toluenesulfonamide, along with carbon dioxide and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-beta-alanine
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine
Uniqueness
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is unique due to its specific use in protecting amine groups in aromatic sulfonamides. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLOVSBVBGNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350809 | |
Record name | N-Boc-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18303-04-3 | |
Record name | N-Boc-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?
A1: this compound serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.
Q2: What are the key physical properties and storage recommendations for this compound?
A2: this compound is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []
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